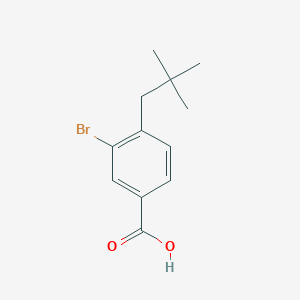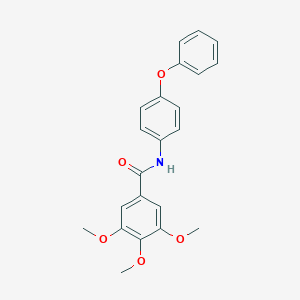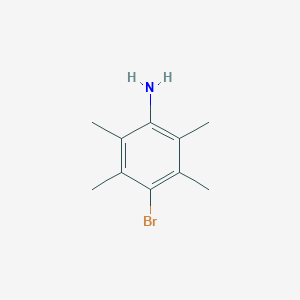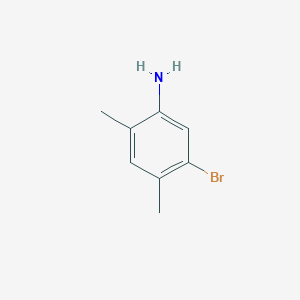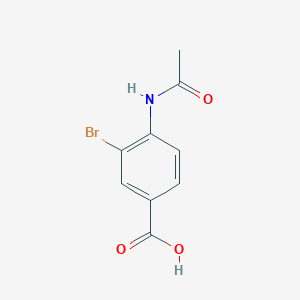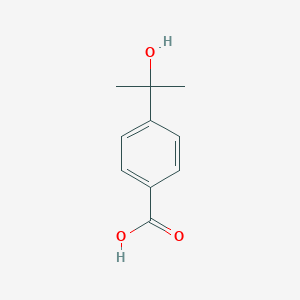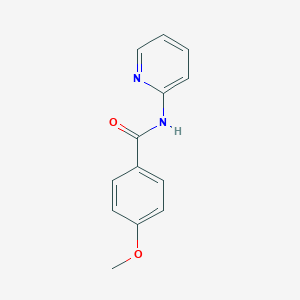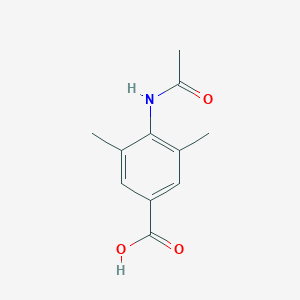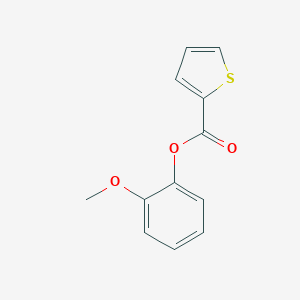
N-(2,4-Dimethyl-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dimethyl-3-nitrophenyl)acetamide, also known as Dinitolmide (DMT), is a chemical compound that has been widely used in scientific research. It is an organic nitro compound that is commonly used as a feed additive for poultry and other animals. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and physiological effects of DMT. In
作用机制
The exact mechanism of action of DMT is not fully understood. However, it is believed that DMT works by inhibiting the energy metabolism of microorganisms. It has been shown to disrupt the electron transport chain in bacteria and protozoa, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
DMT has been shown to have a number of biochemical and physiological effects. In a study conducted on broiler chickens, DMT was found to increase feed intake and weight gain. It also had a positive effect on the gut microbiota, leading to a decrease in harmful bacteria and an increase in beneficial bacteria. DMT has also been shown to have a positive effect on the immune system. In a study conducted on mice, DMT was found to increase the production of cytokines, which are important for immune function.
实验室实验的优点和局限性
One of the advantages of using DMT in lab experiments is its low toxicity. It has been shown to be safe for use in animals and humans at low doses. Another advantage is its broad spectrum of activity against microorganisms. However, one limitation of using DMT in lab experiments is its potential for resistance development. Microorganisms can develop resistance to DMT over time, which can limit its effectiveness.
未来方向
There are several potential future directions for research on DMT. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness against different types of cancer and to identify the mechanism of action. Another area of interest is its potential as an alternative to antibiotics. With the increasing problem of antibiotic resistance, there is a need for new antimicrobial agents. DMT could be a promising candidate for further study in this area. Finally, more research is needed to determine the long-term effects of DMT on human and animal health.
合成方法
DMT can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,4-dimethyl-3-nitrophenol with acetic anhydride to form N-acetyl-2,4-dimethyl-3-nitroaniline. The second step involves the reaction of N-acetyl-2,4-dimethyl-3-nitroaniline with acetic acid to form N-(2,4-Dimethyl-3-nitrophenyl)acetamide (DMT). The overall synthesis method is simple and can be carried out in a laboratory setting.
科学研究应用
DMT has been widely used in scientific research due to its antimicrobial and antiprotozoal properties. It has been shown to be effective against a wide range of pathogens, including Eimeria spp., Salmonella spp., and Clostridium spp. DMT has also been studied for its potential as an anticancer agent. In a study conducted on human cervical cancer cells, DMT was found to induce apoptosis and inhibit cell proliferation.
属性
CAS 编号 |
39182-88-2 |
|---|---|
产品名称 |
N-(2,4-Dimethyl-3-nitrophenyl)acetamide |
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
N-(2,4-dimethyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-9(11-8(3)13)7(2)10(6)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChI 键 |
UCPGMSZAKZKWRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)[N+](=O)[O-] |
其他 CAS 编号 |
39182-88-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



